molecular formula C13H15N B14395912 2,4,5,6-Tetramethylquinoline CAS No. 88500-07-6

2,4,5,6-Tetramethylquinoline

Cat. No.: B14395912
CAS No.: 88500-07-6
M. Wt: 185.26 g/mol
InChI Key: CCQWOUPESCHCGV-UHFFFAOYSA-N
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Description

2,4,5,6-Tetramethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of four methyl groups attached to the quinoline ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetramethylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate ketones or aldehydes under acidic conditions. For example, the Skraup synthesis, which is a general method for synthesizing quinolines, can be adapted to produce this compound by using specific starting materials and reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6-Tetramethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2,4,5,6-Tetramethylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetramethylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Uniqueness: 2,4,5,6-Tetramethylquinoline is unique due to the specific positioning of its methyl groups, which influence its chemical reactivity and potential applications. This structural uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

88500-07-6

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2,4,5,6-tetramethylquinoline

InChI

InChI=1S/C13H15N/c1-8-5-6-12-13(11(8)4)9(2)7-10(3)14-12/h5-7H,1-4H3

InChI Key

CCQWOUPESCHCGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2C)C)C

Origin of Product

United States

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